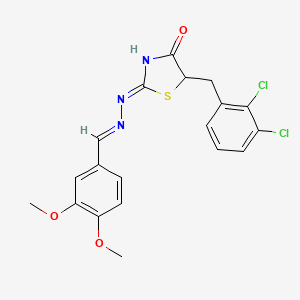
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H17Cl2N3O3S and its molecular weight is 438.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The derivatives of 5-substituted-2,4-thiazolidinedione, including compounds with 3,4-dimethoxybenzylidene groups, have been studied for their broad spectrum of biological activities. These compounds are synthesized via direct acylation and their structures are confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).
Biological Activity and Pharmacological Potential
Anticonvulsant and CNS Depressant Activities : Novel thiazolidin-4-one derivatives have been designed and synthesized with evaluation of their central nervous system (CNS) depressant and anticonvulsant activities. These compounds demonstrated good CNS depressant activity and protection in seizure tests, indicating potential in neurological applications (Nikalje et al., 2015).
Antimicrobial Properties : Some thiazolidine-2,4-dione derivatives have shown significant antimicrobial activities against pathogenic strains of bacteria and fungi. These compounds display better inhibitory activities than some reference drugs, especially against Gram-positive bacteria and Candida albicans (Stana et al., 2014).
Anticancer Applications : Research on 4-thiazolidinone derivatives has highlighted their potential as anticancer agents. A novel series of these compounds showed promising in vitro anticancer potentials, with certain derivatives identified as particularly active against cancer cells (Deep et al., 2016).
Photodynamic Therapy for Cancer : The new zinc phthalocyanine derivatives substituted with thiazolidin-4-one groups have been synthesized and characterized for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Material Science and Corrosion Inhibition
- Thiazolidin-4-one derivatives have been evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds have shown significant inhibition properties, suggesting their utility in material science and industrial applications (El aoufir et al., 2020).
Propriétés
IUPAC Name |
(2Z)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-26-14-7-6-11(8-15(14)27-2)10-22-24-19-23-18(25)16(28-19)9-12-4-3-5-13(20)17(12)21/h3-8,10,16H,9H2,1-2H3,(H,23,24,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBDRLIYPQFDCJ-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

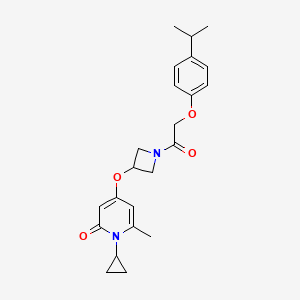
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)
![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)
![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)
![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)
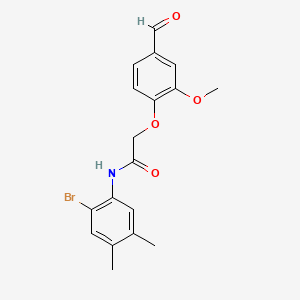



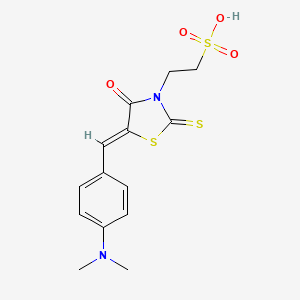
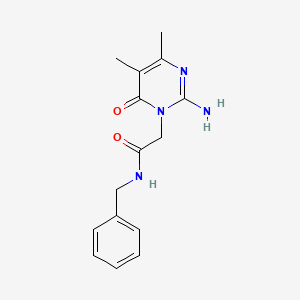
![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)
![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)